molecular formula C8H7BrO3 B183164 Methyl 5-bromosalicylate CAS No. 4068-76-2

Methyl 5-bromosalicylate

Cat. No. B183164
CAS RN: 4068-76-2
M. Wt: 231.04 g/mol
InChI Key: FJYDBKPPGRZSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromosalicylate is an organic compound with the molecular formula C8H7BrO3 . It is also known by other names such as Methyl 5-bromo-2-hydroxybenzoate . It has been used as a starting reagent in the synthesis of immobilization precursor of photoswitchable piperidine base .


Synthesis Analysis

Methyl 5-bromosalicylate has been used in the synthesis of a photoswitchable piperidine base, carrying a monochlorosilane anchoring group, and its immobilization on silica gel, mimicking an oxide surface .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromosalicylate involves an intramolecular hydrogen bond between the hydroxyl group and the O atom of the carbonyl group . The molecules are stacked along the b axis with weak pi-pi interactions .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 5-bromosalicylate are not detailed in the search results, it’s known that it has been used as a reagent in the synthesis of a photoswitchable piperidine base .


Physical And Chemical Properties Analysis

Methyl 5-bromosalicylate has a density of 1.6±0.1 g/cm3, a boiling point of 266.6±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 47.6±0.3 cm3, and it has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Nervous System Research : Methyl 5-bromosalicylate impacts nerve conduction. It has been shown to prolong the falling phase of the action potential in axons and block nervous conduction at higher concentrations. This effect is attributed to the reduction of both sodium and potassium conductance in nerve cells, making it a valuable compound for studying nerve physiology and pharmacology (Neto & Narahashi, 1976).

  • Chemical Synthesis and Oxidant Properties : Methyl 5-bromosalicylate derivatives have been synthesized and evaluated for their impact on the levels of vitamins and malondialdehyde in rats, indicating its potential application in studying oxidative stress and related physiological processes (Karatas et al., 2006).

  • Agricultural Applications : The volatilization of methyl bromide, a compound related to methyl 5-bromosalicylate, from agricultural fields has been studied for its environmental impact. This research is crucial in understanding the ecological consequences of agricultural fumigants and developing safer pest control methods (Majewski et al., 1995).

  • Biological Activity and Drug Delivery : The synthesis of certain glycosides of methyl 5-bromosalicylate has been explored, representing a novel approach in the development of drug transport forms. These glycosides serve as non-toxic carriers that are activated to release the drug by specific enzymes in target organisms, a promising strategy for targeted drug delivery (Schwabe et al., 1988).

  • Neurological Studies and DNA Methylation : Methyl 5-bromosalicylate and its derivatives have been used in studies involving neural stem cells and DNA methylation. This research provides insights into cellular differentiation and epigenetic regulation, highlighting the compound's relevance in neurobiology and genetics (Schneider & d’Adda di Fagagna, 2012).

  • Microbial Resistance Studies : The antimicrobial properties of zinc complexes with methyl 5-bromosalicylate ligands have been investigated. This research is significant in understanding the interactions between metal complexes and microorganisms, potentially leading to new antimicrobial agents (Košická et al., 2018).

  • Cancer Research : Methyl 5-bromosalicylate derivatives have shown potential as anticancer agents. For instance, their application in thyroid gland carcinoma cell studies suggests their relevance in the development of novel cancer therapies (Bakırdere, 2019).

Safety And Hazards

Methyl 5-bromosalicylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

methyl 5-bromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDBKPPGRZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193666
Record name Methyl 5-bromosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromosalicylate

CAS RN

4068-76-2
Record name 5-Bromo-2-hydroxybenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4068-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromosalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4068-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-bromosalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromosalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-hydroxybenzoate (152 g, 1.0 mol) in chloroform (500 mL) was added dropwise with stirring a solution of bromine (172 g, 1.08 mol) in chloroform (300 mL) at 10° C. After the addition, the solution was stirred at room temperature overnight. The mixture was diluted with dichloromethane (500 mL), washed with water (1 L×3), saturated sodium bicarbonate solution (500 mL), brine (500 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was re-crystallized from methanol to give methyl 5-bromo-2-hydroxybenzoate (192 g, yield 83%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 3.96 (s, 3H), 6.89 (d, J=8.8 Hz, 1H), 7.52-7.55 (dd, J=8.8 Hz, J=2 Hz, 1H), 7.96 (d, J=2.8 Hz, 1H), 10.7 (s, 1H); LC-MS (ESI) m/z 233 [M+1]+.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform were added dropwise with stirring a solution of 172 g (1.08 mole) of bromine in 300 ml of chloroform at about 10° C. over a period of 6 hours. After the addition, the mixture was stirred at the same temperature for 1 hour. The reaction mixture was washed with water and then with an aqueous solution of sodium bicarbonate. Removal of the solvent gave 230 g of substantially pure methyl 5-bromosalicylate in 99.6% yield, M.P. 59° to 61.5° C.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 5-bromosalicylic acid (200 g, 0.92 mol) in methanol (2 L) was added thionylchloride (440 g, 3.7 mol) at 0° C. with stirring and then allowed to reflux at 70° C. for 40 h. Excess solvent was distilled off and to the crude residue was added EtOAc (2 L). The organic layer was washed with 10% cold aqueous NaHCO3 solution (2×1 L), brine and dried. The solvent was removed under vacuum to give the title compound as a low melting point solid (190 g, 89%). TLC: PetEther/EtOAc, 7:3, Rf: 0.6
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Br2 (52 g) was slowly added to a stirred solution of methyl salicylate (50 g; 330 mmol) in 300 mL acetic acid. The reaction mixture was stirred at rt. for 10 h, poured on ice-water and the precipitate recrystallized from MeOH, giving the sub-title compound in a 83% yield.
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromosalicylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromosalicylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromosalicylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-bromosalicylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromosalicylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromosalicylate

Citations

For This Compound
48
Citations
CF Huebner, KP Link - Journal of the American Chemical Society, 1944 - ACS Publications
… of methyl 5bromosalicylate* was … of methyl 5-bromosalicylate was added 80 ml. of acetic anhydride and 1 ml. of sulfuric acid. …
Number of citations: 5 pubs.acs.org
J Catalán - The Journal of Physical Chemistry B, 2015 - ACS Publications
… 5-fluorosalicylate (5FMS), methyl 5-chlorosalicylate (5ClMS), and methyl 5-aminosalicylate (5AmMS) in 97% purity and methyl 5-methylsalicylate (5MeMS), methyl 5-bromosalicylate (…
Number of citations: 16 pubs.acs.org
H DUDA, A OSTASZYNSKI, T URBANSKI - bcpw.bg.pw.edu.pl
Salicylohydroxamic and 5-bromosalicylohydroxamic (BSH) acids have proved to be an effective fungicide [1] and an inhibitor of formation of strains resistant to isonicotinic acid …
Number of citations: 2 bcpw.bg.pw.edu.pl
FP Xiao, FF Li, LF Jin, YF Wu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
In the title compound, C8H7BrO3, an intramolecular hydrogen bond exists between the hydroxyl group and the O atom of the carbonyl group. The molecules are stacked along the …
Number of citations: 1 scripts.iucr.org
JD Townsend, AR Williams, AJ Angel… - Synthetic …, 2000 - Taylor & Francis
Dilithiated 2-indanone was prepared with excess lithium diisopropylamide, and the resulting intermediate was condensed with several lithiated methyl salicylates or lithiated methyl …
Number of citations: 6 www.tandfonline.com
TL Jacobs, JD Roberts… - Journal of the American …, 1944 - ACS Publications
… of methyl 5bromosalicylate* was … of methyl 5-bromosalicylate was added 80 ml. of acetic anhydride and 1 ml. of sulfuric acid. …
Number of citations: 23 pubs.acs.org
LA Goldblatt, S Palkin - Journal of the American Chemical Society, 1944 - ACS Publications
¿ H,¿ H,(2, 6-dimethyl-2, 4, 6-octatriene) is of the greatest interest, both from a practical and theoretical point of view. Thesimultaneous formation of the monocyclic hydrocarbons a- and/3…
Number of citations: 16 pubs.acs.org
O El-Kabbani, PJ Scammells, J Gosling… - Journal of medicinal …, 2009 - ACS Publications
… Methyl 5-bromosalicylate was reacted with NaI and chloramine T to give the corresponding 3-iodo analogue 6. Suzuki coupling of this compound with phenyl boronic acid did not …
Number of citations: 44 pubs.acs.org
LF Jin - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
In the title molecule, C8H8BrN3O2S, there are two intramolecular hydrogen bonds, one involving the hydrazo group and the O atom of the hydroxyl group, and the other involving the …
Number of citations: 2 scripts.iucr.org
W Baker, DF Downing, AE Hewitt-Symonds… - Journal of the …, 1952 - pubs.rsc.org
4-Chloro-and 4-bromo-2-isopropenylphenol (I1; R= C1 and Br) have been prepared from methyl 5-chloro-and 5-bromo-salicylates by reaction with methylmagnesium iodide, and …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.